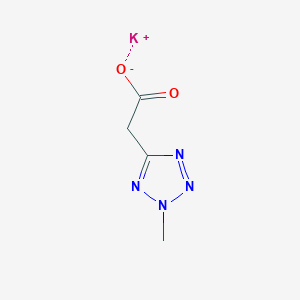

Potassium;2-(2-methyltetrazol-5-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(2-methyltetrazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.K/c1-8-6-3(5-7-8)2-4(9)10;/h2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAUARREZBLBKG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Development

Strategies for Tetrazole Ring Construction and Functionalization

The formation of the core 2-methyl-5-carboxymethyltetrazole structure is a critical phase in the synthesis. This involves establishing the tetrazole heterocycle and ensuring the correct placement of the methyl and acetate (B1210297) substituents.

The most prevalent method for constructing the tetrazole ring is through [3+2] cycloaddition reactions. nih.govnih.gov This type of reaction involves the combination of a component with three atoms and another with two atoms to form a five-membered ring. In the context of tetrazole synthesis, this typically involves the reaction of an azide (B81097) with a nitrile. nih.govacs.org

For the synthesis of a 2,5-disubstituted tetrazole like the one in the target molecule, a common approach is the reaction of an organoazide with a nitrile. Alternatively, arenediazonium salts can undergo a regioselective cycloaddition with reagents like trimethylsilyldiazomethane (B103560) to yield 2-aryltetrazoles. nih.govfao.org While this specific example leads to an aryl-substituted tetrazole, the underlying principle of cycloaddition is fundamental to forming the tetrazole core. The reaction conditions for these cycloadditions can vary, often requiring catalysts such as zinc salts to activate the nitrile component. organic-chemistry.org

A plausible cycloaddition pathway to a precursor of the target molecule could involve the reaction of methyl cyanoacetate (B8463686) with an azide source, followed by N-alkylation. However, the regioselectivity of the subsequent alkylation step is a critical consideration.

Ring-closure or cyclization reactions provide an alternative route to substituted tetrazoles. These methods often start with a linear precursor that already contains the necessary nitrogen atoms. For instance, the reaction of amidines with aryldiazonium salts, followed by an oxidative N-N bond formation, can yield 2,5-disubstituted tetrazoles. acs.orgorganic-chemistry.org This one-pot synthesis is advantageous due to its use of readily available starting materials and mild reaction conditions. acs.org

Another approach involves the reaction of phenylsulfonylhydrazones with aryldiazonium chloride, which proceeds through a formazan (B1609692) intermediate that subsequently cyclizes to the tetrazole product. acs.org These ring-closure strategies offer a high degree of control over the substitution pattern of the final tetrazole ring.

Once the 5-substituted tetrazole ring is formed, the next crucial step is the introduction of the methyl group at the N2 position. The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of two regioisomers: the 1,5- and 2,5-disubstituted products. researchgate.net The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the reaction conditions. rsc.org

To achieve regioselective formation of the 2-methyltetrazole (B106234) isomer, specific strategies are employed. The use of certain alkylating agents under controlled conditions can favor the formation of the 2,5-disubstituted product. researchgate.net For example, the reaction of a 5-substituted tetrazole with an alcohol in the presence of a catalyst can lead to selective N-alkylation. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the nucleophilicity of the different nitrogen atoms in the tetrazole ring, thereby guiding the choice of reaction conditions to favor N2 alkylation. mdpi.com In some cases, the 2,5-disubstituted isomer is the thermodynamically more stable product, allowing for its preferential formation under equilibrium conditions.

Table 1: Factors Influencing Regioselectivity in Tetrazole N-Alkylation

| Factor | Influence on N1 vs. N2 Alkylation |

|---|---|

| Steric Hindrance of 5-Substituent | Bulky groups at the C5 position can favor alkylation at the less sterically hindered N2 position. |

| Electronic Effects of 5-Substituent | Electron-withdrawing groups at the C5 position can influence the nucleophilicity of the adjacent nitrogen atoms. |

| Alkylation Agent | The nature of the alkylating agent (e.g., methyl iodide, dimethyl sulfate) can affect the product ratio. |

| Solvent Polarity | The polarity of the solvent can influence the transition states leading to the two isomers. |

| Counterion | The nature of the cation associated with the tetrazolate anion can impact the site of alkylation. |

The introduction of the acetate group at the C5 position of the tetrazole ring is a key functionalization step. This can be achieved either before or after the tetrazole ring is formed. If a precursor with the acetate group is used in the cycloaddition reaction (e.g., methyl cyanoacetate), the carboxylate linkage is incorporated from the start.

Alternatively, a 5-unsubstituted or 5-halo-substituted tetrazole can be functionalized. For example, a 5-bromotetrazole can serve as a versatile intermediate for introducing the acetate moiety through a nucleophilic substitution or a cross-coupling reaction. nih.gov The C-H functionalization of 5-alkyltetrazoles has also been explored, which could provide a direct route to introduce functionality on the methyl group of a 5-methyltetrazole (B45412) precursor. nih.gov

In one reported synthesis of a similar compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the acetate group was introduced by reacting 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate in the presence of a base like potassium carbonate. nih.gov This demonstrates a common strategy where the carboxylate-containing side chain is attached via alkylation of a pre-formed tetrazole.

Formation of the Potassium Counterion Salt

The final step in the synthesis of Potassium;2-(2-methyltetrazol-5-yl)acetate is the formation of the potassium salt.

The formation of a potassium salt from a carboxylic acid is a straightforward acid-base reaction. thieme-connect.de Typically, the carboxylic acid, in this case, 2-(2-methyltetrazol-5-yl)acetic acid, is treated with a suitable potassium base. ontosight.aiontosight.ai Common bases for this purpose include potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). researchgate.net

The reaction is generally carried out in a suitable solvent, such as water or an alcohol, in which both the carboxylic acid and the potassium base are soluble. The addition of the base deprotonates the carboxylic acid, forming the carboxylate anion and the potassium cation, which then associate to form the salt. thieme-connect.de The progress of the reaction can be monitored by measuring the pH of the solution. The final product, Potassium;2-(2-methyltetrazol-5-yl)acetate, can then be isolated by evaporation of the solvent or by precipitation.

Table 2: Common Potassium Bases for Carboxylic Acid Salt Formation

| Potassium Base | Chemical Formula |

|---|---|

| Potassium Hydroxide | KOH |

| Potassium Carbonate | K2CO3 |

| Potassium Bicarbonate | KHCO3 |

| Potassium Alkoxides (e.g., Potassium Methoxide) | KOR |

Counterion Exchange Strategies

The final step in the synthesis of Potassium;2-(2-methyltetrazol-5-yl)acetate is the formation of the potassium salt from the corresponding free acid, 2-(2-methyltetrazol-5-yl)acetic acid. This transformation is typically achieved through a straightforward acid-base neutralization reaction.

The most common method involves reacting the purified 2-(2-methyltetrazol-5-yl)acetic acid with a potassium base. Suitable bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or potassium bicarbonate (KHCO₃). The reaction is generally performed in a suitable solvent, such as water, ethanol (B145695), or methanol, in which the acid is soluble. The addition of the stoichiometric amount of the potassium base leads to the deprotonation of the carboxylic acid group, forming the potassium salt and a benign byproduct (e.g., water or carbonic acid).

An alternative, albeit less common, strategy for this specific synthesis is to use a potassium salt of a weaker acid, such as potassium acetate. In this counterion exchange, the stronger 2-(2-methyltetrazol-5-yl)acetic acid displaces the weaker acetic acid from its salt. The choice of method depends on the desired purity, solvent compatibility, and ease of workup. Following the reaction, the solvent is typically removed under reduced pressure to isolate the final potassium salt product.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing the synthesis of Potassium;2-(2-methyltetrazol-5-yl)acetate is critical for maximizing product output and ensuring it meets stringent purity standards. This involves a detailed focus on enhancing reaction yields, assessing purity, and controlling the specific placement of functional groups.

Yield Enhancement and Purity Assessment Strategies

Maximizing the yield of Potassium;2-(2-methyltetrazol-5-yl)acetate requires optimization of both the initial tetrazole formation and the subsequent N-methylation step. The formation of the 5-substituted tetrazole ring from a nitrile precursor is often the most challenging step. Reaction parameters such as temperature, reaction time, solvent, and catalyst loading are meticulously adjusted. For instance, in related tetrazole syntheses, catalyst loading and temperature have been shown to significantly impact product yield. acs.org

Table 1: Factors Influencing Yield in Tetrazole Synthesis

| Parameter | Effect on Yield | Rationale |

|---|---|---|

| Catalyst Loading | Increasing catalyst amount can boost yield up to an optimal point, after which it may plateau or decrease. acs.org | Ensures a sufficient number of active sites for the cycloaddition reaction. |

| Temperature | Higher temperatures generally accelerate the reaction but can also lead to side product formation. | Provides the necessary activation energy for the [3+2] cycloaddition. |

| Solvent | High-boiling point polar aprotic solvents like DMF or DMSO often result in higher yields. researchgate.net | Facilitates the dissolution of reagents and stabilization of charged intermediates. |

| Reaction Time | Prolonged reaction time can increase conversion but may also lead to product degradation. | Allows the reaction to proceed to completion. |

Purity assessment is conducted at each stage of the synthesis. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and identify any impurities. jchr.org The final potassium salt's purity is often determined by titration or ion chromatography, alongside spectroscopic methods.

Regioselectivity Control in Functionalization

A significant challenge in the synthesis of 2-(2-methyltetrazol-5-yl)acetic acid is controlling the regioselectivity of the methylation step. Alkylation of a 5-substituted-1H-tetrazole can result in two different isomers: the N1 and N2 substituted products. For the target compound, methylation must occur at the N2 position of the tetrazole ring.

The outcome of this alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. rsc.org The synthesis of disubstituted tetrazoles often yields the 2,5-disubstituted isomer as the major product. rsc.org However, achieving high selectivity is crucial. Computational studies and experimental evidence suggest that the reaction mechanism, whether it follows a first-order (Sɴ1) or second-order (Sɴ2) nucleophilic substitution pathway, can dictate the regiochemical outcome. rsc.org In some cases, intramolecular stabilization effects can also influence which nitrogen atom is alkylated. rsc.org

To favor the formation of the desired N2 isomer, reaction conditions are carefully selected. For example, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate was found to produce the N2-substituted product as the major isomer. nih.gov This suggests that a similar strategy using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base could be employed to achieve the desired 2-methyltetrazol-5-yl structure.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of Potassium;2-(2-methyltetrazol-5-yl)acetate is essential for developing environmentally sustainable and efficient manufacturing processes. jchr.org This involves careful selection of solvents and the use of catalysts to improve reaction efficiency. benthamdirect.combenthamdirect.com

Solvent Selection and Reduction

The choice of solvent has a significant environmental impact. Traditional tetrazole syntheses often use high-boiling, polar aprotic solvents like DMF, which can be difficult to remove and pose environmental concerns. researchgate.net Green chemistry encourages the use of more benign alternatives. Water has been successfully used as a solvent for the synthesis of 5-substituted 1H-tetrazoles, catalyzed by zinc salts, making the process more environmentally friendly. researchgate.netorganic-chemistry.org Other green solvents, such as ethanol or isopropanol, may also be suitable for certain steps, particularly the final salt formation. Furthermore, methodologies that operate under solvent-free conditions are being explored, which can significantly reduce waste. amerigoscientific.com

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions under milder conditions. The key [3+2] cycloaddition reaction for forming the tetrazole ring can be significantly enhanced by various catalysts. numberanalytics.com

Metal Catalysts: Simple metal salts, such as zinc salts, have proven effective. organic-chemistry.org More complex organometallic catalysts, including those based on copper (II) and cobalt (II), can also efficiently catalyze the reaction, often leading to high yields under safer conditions. jchr.orgjchr.orgnih.gov

Nanocatalysts: Modern approaches utilize nanocatalysts, which offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. rsc.org Various nanocatalysts, including magnetic nanoparticles and metal-organic frameworks (MOFs), have been developed for tetrazole synthesis, providing advantages like high efficiency and easy recyclability. amerigoscientific.com

Organocatalysts: Non-metal catalysts, such as L-proline, provide an environmentally benign, cost-effective, and high-yielding route to 5-substituted 1H-tetrazoles from a wide range of starting materials. organic-chemistry.org

These catalytic systems not only improve reaction rates and yields but also allow for lower reaction temperatures and reduced waste, aligning the synthesis of Potassium;2-(2-methyltetrazol-5-yl)acetate with the principles of sustainable chemistry. jchr.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.net

The IR spectrum is used to identify the key functional groups based on their absorption of infrared radiation.

Carboxylate Group (COO⁻) : The most prominent features would be the strong absorption bands corresponding to the carboxylate anion. The asymmetric stretching vibration typically appears in the range of 1610–1550 cm⁻¹, while the symmetric stretch is found around 1440–1360 cm⁻¹. For potassium acetate (B1210297), these bands are well-documented. chemicalbook.comresearchgate.net

Tetrazole Ring : The tetrazole ring exhibits several characteristic vibrations, including C=N and N=N stretching, as well as ring breathing modes, which typically appear in the 1600–1000 cm⁻¹ region. nih.gov

C-H Bonds : C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 3000–2850 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations would appear in the 1470–1370 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 3000–2850 |

| Asymmetric C=O Stretch | Carboxylate (-COO⁻) | 1610–1550 (Strong) |

| Ring Vibrations | Tetrazole (C=N, N=N) | 1600–1000 |

| Symmetric C=O Stretch | Carboxylate (-COO⁻) | 1440–1360 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability.

Carboxylate Group (COO⁻) : The symmetric stretch of the carboxylate group, which is often weaker in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum, expected around 1414 cm⁻¹. researchgate.netchemicalbook.com The asymmetric stretch is generally weaker in Raman.

Tetrazole Ring : The symmetric "breathing" modes of the tetrazole ring are often Raman active and can provide a characteristic fingerprint for the heterocyclic system. uc.ptrsc.org

C-H Bonds : C-H stretching and bending modes are also observable in the Raman spectrum, complementing the data from IR spectroscopy.

Table 5: Characteristic Raman Shifts

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 3000–2850 |

| Symmetric C=O Stretch | Carboxylate (-COO⁻) | ~1414 (Strong) |

| Ring Breathing/Stretching | Tetrazole | 1500–1000 |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound "Potassium;2-(2-methyltetrazol-5-yl)acetate" is not publicly available. While research exists for related structures, such as other tetrazole derivatives and potassium salts, a focused analysis on the advanced spectroscopic, structural, and thermal properties of this particular compound is not present in the accessed resources.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection with the required data tables and detailed research findings solely on "Potassium;2-(2-methyltetrazol-5-yl)acetate".

To fulfill the user's request with the necessary level of scientific rigor and adherence to the strict outline, specific experimental data from dedicated studies on "Potassium;2-(2-methyltetrazol-5-yl)acetate" would be required. Such data would include:

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS): Data to elucidate the specific fragmentation pathways of the molecule.

Single-Crystal X-ray Diffraction: Crystallographic data to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions.

Thermal Analysis (e.g., TGA/DSC): Data detailing the decomposition pathway and thermal stability of the compound.

Without these specific research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and focus.

Thermal Analysis Techniques for Decomposition Pathway Investigations

Thermogravimetric Analysis (TGA) for Mass Loss Profiles

Thermogravimetric Analysis of Potassium;2-(2-methyltetrazol-5-yl)acetate was conducted to evaluate its thermal stability by monitoring the change in mass as a function of temperature. The analysis revealed a distinct mass loss profile indicative of the compound's decomposition process under controlled heating.

A significant thermal event is observed to commence at approximately 207 °C, signaling the onset of decomposition. This process is characterized by a multi-stage mass loss, suggesting a complex degradation pathway. The primary decomposition phase results in a substantial reduction in the sample's mass, which is attributed to the breakdown of the molecular structure and the subsequent release of volatile components. Further heating leads to additional, more gradual mass loss at higher temperatures, corresponding to the decomposition of intermediate products formed during the initial degradation phase.

Table 1: TGA Data for Potassium;2-(2-methyltetrazol-5-yl)acetate

| Temperature Range (°C) | Onset Temperature (°C) | Mass Loss (%) |

| 25 - 207 | - | Negligible |

| 207 - 300 | 207 | Significant |

| > 300 | - | Gradual |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry was utilized to investigate the thermal transitions of Potassium;2-(2-methyltetrazol-5-yl)acetate, providing data on endothermic and exothermic events as a function of temperature. The DSC thermogram complements the TGA findings by identifying the energetic changes associated with the observed mass losses.

The analysis revealed a significant exothermic peak corresponding to the decomposition of the compound. This exothermic event aligns with the major mass loss observed in the TGA analysis, confirming that the decomposition process is energetically favorable and releases heat. The peak of this exotherm provides information about the temperature at which the decomposition rate is at its maximum.

Prior to the decomposition exotherm, the DSC curve may show subtle endothermic events, which could be indicative of phase transitions such as melting. For Potassium;2-(2-methyltetrazol-5-yl)acetate, a phase transition was noted at 133 °C, preceding the main decomposition event. This suggests that the compound undergoes a change in its physical state before it begins to chemically degrade.

Table 2: DSC Data for Potassium;2-(2-methyltetrazol-5-yl)acetate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |

| Phase Transition | - | 133 |

| Decomposition | 207 | - |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations serve as a fundamental tool in computational chemistry to investigate the electronic structure and properties of molecules. These calculations can predict a molecule's geometry, energy, and the distribution of its electrons.

Optimized Geometries and Conformational Analysis

A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For a flexible molecule like the 2-(2-methyltetrazol-5-yl)acetate anion, multiple low-energy conformations may exist due to the rotation around single bonds. A thorough conformational analysis would identify these different spatial arrangements and their relative energies, thus pinpointing the most probable structures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive species.

Charge Distribution and Electrostatic Potential Surfaces

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. DFT calculations can generate an electrostatic potential (ESP) surface, which maps the electrostatic potential onto the electron density surface. This visual representation helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into potential sites for chemical reactions. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound. mdpi.com

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Predicted Vibrational Frequencies for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. This information aids in the assignment of experimental IR and Raman spectral bands to specific molecular motions, providing further confirmation of the molecule's structure.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of 2-(2-methyltetrazol-5-yl)acetic acid, the parent acid of the potassium salt, typically involves the formation of the tetrazole ring followed by N-alkylation. Computational studies on these reaction types for similar molecules help in elucidating the most probable synthetic pathways.

The formation of the 5-substituted tetrazole ring from a nitrile and an azide (B81097), a [3+2] cycloaddition, has been a subject of computational investigation. Density Functional Theory (DFT) calculations have been employed to study the mechanisms of tetrazole formation, including concerted cycloaddition and stepwise addition pathways. These studies suggest that the reaction can proceed through a concerted mechanism, where the transition state involves the simultaneous formation of the new single bonds.

For the subsequent N-alkylation of a 5-substituted tetrazole to yield the 2-methyl derivative, computational methods are crucial in understanding the regioselectivity (alkylation at N1 vs. N2). Theoretical studies on the N-alkylation of tetrazoles with agents like benzyl (B1604629) bromide have been performed using DFT at the B3LYP level. These studies identify the transition states for both N1 and N2 alkylation. The geometry of the transition state in these SN2 reactions is characterized by the elongating bond of the alkylating agent's leaving group and the forming bond between the nitrogen of the tetrazole and the alkyl group's carbon. The relative energies of these transition states determine the kinetic product distribution. For many 5-substituted tetrazoles, the 2-substituted isomer is the thermodynamically more stable product, and computational studies often show a lower activation barrier for its formation under certain conditions.

Table 1: Representative Calculated Geometries of Transition States in Tetrazole N-Alkylation (Distances in Å) (Note: Data is illustrative and based on computational studies of similar tetrazole alkylations.)

| Interacting Atoms | N1-Alkylation Transition State | N2-Alkylation Transition State |

| N...C (forming bond) | ~2.2 - 2.4 | ~2.1 - 2.3 |

| C...Leaving Group (breaking bond) | ~2.3 - 2.5 | ~2.3 - 2.5 |

The prediction of reaction rates is intrinsically linked to the calculated energy barriers of the transition states. DFT calculations provide the activation energies (ΔE‡) for the competing reaction pathways. For the N-alkylation of 5-substituted tetrazoles, the energy difference between the transition states for N1 and N2 alkylation dictates the regioselectivity.

Computational studies on similar systems have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the tetrazole anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkylating agent can be a key factor. A smaller energy gap generally leads to a more favorable interaction and a lower activation barrier. It has been computationally demonstrated that the 2H-tautomer of a 5-substituted tetrazole can have a more favorable HOMO energy for reaction with an alkylating agent's LUMO compared to the 1H-tautomer, thus favoring the formation of the 2-substituted product. mdpi.com

The activation barriers for the tautomeric transformation between 1H- and 2H-tetrazoles have also been computationally studied, with predicted activation barriers in the range of 60.0 ± 6.0 kcal/mol in the gas phase for various C-substituted tetrazoles. iosrjournals.org

Table 2: Illustrative Calculated Activation Energies (in kcal/mol) for Tetrazole N-Alkylation (Note: Values are representative and derived from computational studies on analogous systems.)

| Reaction Pathway | Calculated ΔE‡ |

| N1-Alkylation | 20 - 25 |

| N2-Alkylation | 18 - 23 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules over time, providing insights into their interactions with the surrounding environment, particularly in solution.

For Potassium;2-(2-methyltetrazol-5-yl)acetate in an aqueous solution, MD simulations would be instrumental in understanding the hydration shell around the potassium cation and the 2-(2-methyltetrazol-5-yl)acetate anion. The carboxylate group is expected to be strongly solvated by water molecules through hydrogen bonding. MD simulations on peptide carboxylates have shown that the hydration properties are in good agreement with high-level quantum mechanical calculations when using advanced force fields that include distributed multipole electrostatics and induction contributions. mdpi.com

In solution, particularly at higher concentrations, intermolecular interactions between the ions of Potassium;2-(2-methyltetrazol-5-yl)acetate can lead to aggregation or self-assembly. MD simulations can probe these phenomena by calculating radial distribution functions (RDFs) between different atomic or molecular species. The RDFs would reveal the average distances and coordination numbers between the potassium ions and the carboxylate and tetrazole moieties of the anions.

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide a rigorous framework for analyzing the electron density and understanding the nature of chemical bonds.

QTAIM partitions the molecular space into atomic basins based on the topology of the electron density. researchgate.net This allows for the characterization of atom-in-molecule properties. The analysis of bond critical points (BCPs) in the electron density between atoms in the 2-(2-methyltetrazol-5-yl)acetate anion would reveal the nature of the covalent bonds. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the N-N and C-N bonds within the tetrazole ring would provide insight into their covalent character and the degree of charge concentration.

NBO analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uobaghdad.edu.iq For the 2-(2-methyltetrazol-5-yl)acetate anion, NBO analysis would quantify the hybridization of the atomic orbitals involved in the σ and π bonds of the tetrazole ring. It would also reveal the extent of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Studies on C-substituted tetrazoles have utilized NBO analysis to evaluate their electronic properties and aromaticity. dntb.gov.ua This analysis can quantify the π-electron delocalization within the tetrazole ring, which is a key aspect of its aromatic character. dntb.gov.ua The delocalization of electron density from the nitrogen lone pairs into the π* antibonding orbitals of the ring is a characteristic feature that can be quantified. dntb.gov.ua

Table 3: Representative NBO Analysis Data for a 2,5-Disubstituted Tetrazole Ring (Note: This data is illustrative and based on general findings for similar tetrazole structures.)

| NBO Interaction | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

| LP(N) -> π(N=N) | ~ 15 - 25 |

| LP(N) -> π(C=N) | ~ 10 - 20 |

| π(N=N) -> π*(C=N) | ~ 5 - 15 |

Reactivity and Chemical Transformations

Acid-Base Chemistry and Protonation Equilibria of the Tetrazole and Carboxylate Moieties

The compound Potassium;2-(2-methyltetrazol-5-yl)acetate is the potassium salt of 2-(2-methyltetrazol-5-yl)acetic acid. In solution, the chemical behavior is dictated by the 2-(2-methyltetrazol-5-yl)acetate anion. This anion possesses two key functional groups: a carboxylate group and an N-methylated tetrazole ring.

The primary acid-base equilibrium involves the carboxylate moiety. The corresponding carboxylic acid, 2-(2-methyltetrazol-5-yl)acetic acid, is acidic due to the proton on the carboxyl group. 5-Substituted-1H-tetrazoles are frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids, partly because they exhibit similar pKa values. nih.govnih.gov For instance, the NH group of an un-substituted tetrazole ring is comparable in ionizability to the COOH group of a carboxylic acid. fieldofscience.com

Protonation of the 2-(2-methyltetrazol-5-yl)acetate anion primarily occurs at the carboxylate oxygen atoms to form the neutral carboxylic acid. Under more strongly acidic conditions, the lone pairs on the sp²-hybridized nitrogen atoms of the tetrazole ring (specifically at the N3 and N4 positions) can also be protonated.

Coordination Chemistry and Metal Complexation Studies

The 2-(2-methyltetrazol-5-yl)acetate anion is a versatile ligand in coordination chemistry. The combination of a tetrazole ring and a carboxylate group within a single molecule provides multiple potential donor sites for coordination with metal ions. cabidigitallibrary.org Such bifunctional tetrazole-carboxylate ligands are recognized as excellent building blocks for creating coordination polymers and metal-organic frameworks (MOFs) with diverse structures and functionalities. scielo.brrsc.orgresearchgate.net The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a wide range of metal centers.

Ligand Binding Modes of the Tetrazolylacetate Anion

The 2-(2-methyltetrazol-5-yl)acetate anion can adopt several coordination modes, utilizing its carboxylate oxygen atoms and the N3 and N4 nitrogen atoms of the tetrazole ring. This versatility allows for the formation of structures ranging from simple mononuclear complexes to complex three-dimensional polymers. rsc.orgresearchgate.net

Common binding modes observed for analogous tetrazolyl-carboxylate ligands include:

Monodentate Coordination: The ligand can bind to a metal center through a single carboxylate oxygen or one of the tetrazole nitrogens.

Bidentate Chelation: The two oxygen atoms of the carboxylate group can chelate to a single metal center.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways:

The carboxylate group can bridge two metals in a syn-syn, syn-anti, or anti-anti fashion.

The tetrazole ring can bridge metals using its N3 and N4 atoms.

The ligand can act as a multidentate bridge, coordinating to different metal centers through both the carboxylate and tetrazole moieties simultaneously. For example, related tetrazole-5-carboxylate ligands have been shown to act as tridentate bridges in a µ2–O,N1:N2 fashion. znaturforsch.com

The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions (temperature, solvent), and the presence of other auxiliary ligands. scielo.br

| Binding Mode | Coordinating Atoms | Structural Role | Example from Analogous Ligands |

|---|---|---|---|

| Monodentate | One Carboxylate O | Terminal Ligand | Observed in various metal-carboxylate complexes |

| Bidentate Chelate | Two Carboxylate O | Terminal Ligand | Common for carboxylate groups |

| Bidentate Bridge (Carboxylate) | Two Carboxylate O | Links two metal centers | Forms paddle-wheel or linear chain structures |

| Bidentate Bridge (Tetrazole) | N3 and N4 Nitrogens | Links two metal centers | Observed in dinuclear Mn(II) complexes rsc.org |

| Tridentate Bridge | One O, Two N atoms | Links two metal centers | µ2–O,N1:N2 mode in Cu(II) complexes znaturforsch.com |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Tetrazole-carboxylate ligands are widely employed in the synthesis of Metal-Organic Frameworks (MOFs) due to their strong coordinating ability and capacity to form robust, often porous, structures. researchgate.netresearchgate.net The synthesis of MOFs using the 2-(2-methyltetrazol-5-yl)acetate ligand would typically involve the reaction of its potassium salt or the corresponding free acid with a suitable metal salt (e.g., nitrates, chlorides, or acetates of transition metals) under solvothermal or hydrothermal conditions. rsc.orgnih.gov

The choice of solvent, temperature, and the metal-to-ligand ratio can influence the final topology and dimensionality of the resulting framework. nih.gov Characterization of these MOFs is crucial to understanding their structure and properties. Standard techniques include:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including connectivity and coordination geometry.

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent loss.

Gas Sorption Analysis: To measure the porosity and surface area of the framework.

While specific MOFs based on 2-(2-methyltetrazol-5-yl)acetate are not prominently documented, the extensive research on similar ligands indicates a high potential for this compound to form novel MOF structures. researchgate.netrsc.org

Role in Catalysis Through Metal Complex Formation

Metal complexes and MOFs derived from tetrazole-containing ligands can exhibit significant catalytic activity. scielo.brrsc.orgresearchgate.net The catalytic potential stems from the ability of the metal centers within the framework to act as active sites. By incorporating 2-(2-methyltetrazol-5-yl)acetate into coordination complexes, it is possible to create catalysts for various organic transformations.

For example, studies on cobalt(II) and nickel(II) complexes with a different tetrazole-carboxylate ligand have demonstrated high catalytic activity in the oxidation of 2,6-di-tert-butylphenol. scielo.br The coordinated metal centers in these complexes facilitate the reaction, leading to high conversion rates. scielo.br Similarly, ruthenium and palladium complexes supported by various organic ligands have shown excellent efficiency in transfer hydrogenation and Suzuki coupling reactions, respectively. rsc.org The specific catalytic application would depend on the choice of the metal ion coordinated to the 2-(2-methyltetrazol-5-yl)acetate ligand.

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring and Side Chain

The reactivity of 2-(2-methyltetrazol-5-yl)acetate towards substitution reactions can be considered at two distinct locations: the tetrazole ring and the methylene (B1212753) (-CH₂-) group of the side chain.

The tetrazole ring is an aromatic, electron-deficient heterocycle. This low electron density generally makes it resistant to electrophilic aromatic substitution reactions, which typically require electron-rich substrates. byjus.commasterorganicchemistry.com Conversely, the electron-deficient character could make the ring susceptible to nucleophilic aromatic substitution, although this would require the presence of a good leaving group at the C5 position, which is not the case here.

The methylene group in the acetate (B1210297) side chain is positioned alpha to the tetrazole ring, making its protons acidic. This "active methylene" group is susceptible to deprotonation by a strong base, such as s-butyllithium (s-BuLi), to form a stabilized carbanion. nih.gov This nucleophilic carbanion can then react with a variety of electrophiles in a lithiation-substitution sequence. nih.gov This method allows for the α-functionalization of the side chain, providing a route to synthesize more complex derivatives. nih.govorganic-chemistry.org This reactivity is analogous to the α-functionalization of carboxylates and is a key transformation for this class of compounds. nih.gov

Thermal and Photochemical Decomposition Pathways and Mechanisms

The stability of Potassium;2-(2-methyltetrazol-5-yl)acetate under thermal and photochemical stress is a critical aspect of its chemical profile. Decomposition can be initiated by heat or by absorption of UV light, leading to the breakdown of the molecule through distinct pathways.

| Compound Type | Typical Decomposition Range (°C) | Major Gaseous Products | Solid Residue | Reference |

|---|---|---|---|---|

| Potassium Acetate | > 320 °C | H₂O, CO₂, Acetone, Acetic Acid | K₂CO₃, K₂O | qut.edu.aujcsp.org.pk |

| Tetrazole Derivatives | Varies (often > 200 °C) | N₂ | Varies | researchgate.net |

| Metal-Tetrazole Complexes | Varies (often > 300 °C) | N₂, Ligand Fragments | Metal Oxide/Sulfide | researchgate.net |

Photochemical Decomposition: The photochemistry of tetrazole derivatives is characterized by the cleavage of the heterocyclic ring upon UV irradiation. nih.gov The decomposition can proceed through several pathways, and the nature of the substituents on the ring strongly influences the identity of the photoproducts. nih.gov Common photochemical fragmentation patterns for tetrazoles include:

[3+2] Cycloreversion: This pathway involves the elimination of a molecule of dinitrogen (N₂), a common and often dominant process.

Ring Cleavage: This can involve the breaking of various C-N and N-N bonds within the ring, leading to the formation of species such as azides, isocyanates, or carbodiimides, depending on the specific substituents and fragmentation route. nih.gov

The conditions of photochemical decomposition are significantly milder than those required for thermal breakdown, which can allow for the isolation and study of intermediate products. researchgate.net

Solid-State Reactivity and Polymorphism of Potassium 2-(2-methyltetrazol-5-yl)acetate Remains Uncharacterized

Initial investigations into the solid-state properties of Potassium 2-(2-methyltetrazol-5-yl)acetate have not yielded publicly available scientific literature detailing its reactivity or polymorphic behavior. Comprehensive searches of academic and research databases have found no specific studies on the crystal structure, thermal analysis, or potential polymorphic forms of this particular salt.

In the broader field of pharmaceutical and materials science, the study of solid-state chemistry is crucial for understanding a compound's stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical area of investigation. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

Typically, the characterization of a compound's solid-state properties involves techniques such as X-ray diffraction (XRD) to determine the crystal structure, differential scanning calorimetry (DSC) to identify thermal transitions like melting points and phase changes, and thermogravimetric analysis (TGA) to assess thermal stability. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are also often employed to probe the molecular structure within the solid state.

However, for Potassium 2-(2-methyltetrazol-5-yl)acetate, no such data appears to be published in the accessible scientific domain. Therefore, a detailed discussion of its solid-state reactivity and polymorphism, including data tables on crystallographic parameters or thermal events, cannot be provided at this time. Further experimental research would be required to elucidate these fundamental characteristics of the compound.

Non Biological Academic Applications and Functionalization Studies

Materials Science Applications

The bifunctional nature of the 2-(2-methyltetrazol-5-yl)acetate anion, featuring both a tetrazole ring and a carboxylate group, makes it a versatile building block in materials science.

Tetrazole-based compounds are well-established components in the field of energetic materials due to their high nitrogen content and significant positive heats of formation, which lead to the release of large amounts of energy and environmentally benign dinitrogen gas upon decomposition. mdpi.comnih.govresearchgate.net The potassium salt of 2-(2-methyltetrazol-5-yl)acetate can be considered a precursor or intermediate in the synthesis of more complex energetic materials.

Synthetic Pathways: The synthesis of the parent acid, 2-(2-methyltetrazol-5-yl)acetic acid, would likely follow established routes for N-alkylation of tetrazoles. A common method involves the reaction of a pre-formed tetrazole, such as 2-(1H-tetrazol-5-yl)acetic acid, with a methylating agent. researchgate.net Alternatively, synthesis can start from simpler precursors, such as glycine (B1666218) esters, which are reacted to form the tetrazole ring. google.com The subsequent formation of the potassium salt is a straightforward acid-base reaction between the 2-(2-methyltetrazol-5-yl)acetic acid and a potassium base like potassium hydroxide (B78521) or potassium carbonate.

The resulting salt, Potassium 2-(2-methyltetrazol-5-yl)acetate, could then be used in metathesis reactions to generate other salts with energetic cations (e.g., ammonium, hydrazinium, guanidinium), a common strategy to tailor the properties of energetic materials. acs.orgresearchgate.net Furthermore, the acetic acid moiety offers a site for further chemical modification, such as nitration, to increase the energetic output and oxygen balance of the final compound. rsc.orgresearchgate.net

Table 1: Comparison of Properties of Related Energetic Precursors and Salts

| Compound | Key Features | Decomposition Temp. (°C) | Primary Application in Energetics | Reference |

|---|---|---|---|---|

| 5-Nitrotetrazole (HNT) Salts | Oxygen-rich anion, forms various energetic salts | ~150-250 (cation dependent) | Precursor for low-sensitivity energetic materials | acs.org |

| Tetrazolone Salts | Forms insensitive energetic salts | ~120-230 (cation dependent) | Research into insensitive high explosives | researchgate.net |

| 2-(5-Nitroiminotetrazol-1-yl)acetic acid Salts | Contains both nitroimino and carboxylate groups | >150 (cation dependent) | Precursor for insensitive energetic materials | rsc.org |

| Potassium 4,6-dinitrobenzofuroxan (KDNBF) | Potassium-based primary explosive | ~220 | "Green" alternative to lead-based primary explosives | researchgate.net |

The 2-(2-methyltetrazol-5-yl)acetate anion is an excellent candidate for use as a ligand in the construction of coordination polymers and supramolecular assemblies. nih.gov This is due to the presence of multiple potential coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. mdpi.comscielo.br

Ligands combining azole and carboxylate functionalities are widely employed to create one-, two-, and three-dimensional metal-organic frameworks (MOFs). nih.govunimi.it The tetrazole ring can coordinate to metal ions in various modes, including monodentate, bidentate bridging, and chelating fashions, while the carboxylate group can also exhibit monodentate, bidentate bridging, or chelating behavior. This versatility allows for the formation of diverse and complex structures. scielo.brrsc.org

The reaction of Potassium 2-(2-methyltetrazol-5-yl)acetate with various transition metal salts could lead to the self-assembly of novel coordination polymers. nih.gov The specific architecture of the resulting assembly would depend on factors such as the coordination geometry of the metal ion, the reaction conditions (e.g., solvent, temperature), and the presence of any auxiliary ligands. rsc.orgmdpi.com These materials are of academic interest for their potential applications in areas like catalysis, luminescence, and magnetism. unimi.itrsc.org

While direct studies on the use of Potassium 2-(2-methyltetrazol-5-yl)acetate in polymer chemistry are scarce, its functional groups suggest potential applications. The carboxylate group is a classic functional handle for polymerization and surface modification.

The corresponding acid, 2-(2-methyltetrazol-5-yl)acetic acid, could potentially be converted into a monomer for polymerization, for instance, by transformation into an activated ester or acyl chloride, which could then be used in condensation polymerization reactions. Alternatively, the carboxylate group could be used to graft the molecule onto polymer backbones or surfaces that have complementary functional groups (e.g., hydroxyl or amine groups), thereby modifying their chemical and physical properties. The nitrogen-rich tetrazole ring would impart a unique chemical character to the modified surface or polymer, potentially enhancing properties like thermal stability or coordination ability.

Derivative Chemistry, Analogues, and Structure Property Relationships Non Biological Context

Systematic Structural Modifications of the Tetrazole Ring and Substituents

The tetrazole ring is an aromatic heterocycle whose electronic properties are highly sensitive to the nature and position of its substituents. In the parent anion, 2-(2-methyltetrazol-5-yl)acetate, the ring is substituted at the N-2 position with a methyl group (-CH₃) and at the C-5 position with an acetic acid moiety (-CH₂COOH).

The C-5 substituent also plays a crucial role. The physical characteristics of 5-substituted-1H-tetrazoles are strongly influenced by the substituent at this position. acs.orgnih.gov While the acetate (B1210297) group provides a coordination site, its replacement with other functional groups (e.g., nitro, amino, or larger aryl groups) would fundamentally change the molecule's potential for forming extended structures and its energetic properties.

A summary of how substituents can influence the tetrazole ring's properties is presented below.

| Modification Type | Example Substituent | Predicted Effect on Ring Properties |

| N-2 Position | Ethyl, Propyl | Minor increase in steric hindrance; slight change in electron-donating character. |

| Phenyl | Introduction of π-stacking possibilities; altered electronic effects. | |

| Electron-withdrawing group (e.g., -CF₃) | Increased ring stability and acidity of the C-H protons on the linker. | |

| C-5 Position | Longer alkyl chains (e.g., -CH₂CH₂COOH) | Increased flexibility and distance between the tetrazole and carboxylate donors. |

| Direct functional group (e.g., -NO₂) | Significant increase in energetic properties and electron-withdrawing character. | |

| Aryl group | Enhanced potential for π-π interactions and formation of specific crystal packing. nih.gov |

These modifications allow for the fine-tuning of the ligand's electronic profile, steric bulk, and potential for intermolecular interactions, which are critical factors in the design of coordination polymers and other advanced materials.

Investigation of Varying Carboxylate Linkers and Ester Derivatives

The acetate linker (-CH₂COO⁻) in the title compound provides a flexible bridge between the tetrazole ring and a potent coordination site (the carboxylate group). The length and nature of this linker are critical variables that dictate the geometric possibilities for coordination with metal centers.

Esterification of the carboxylate group is a common derivatization strategy. The synthesis of methyl, ethyl, or other alkyl esters of tetrazolyl-acetic acids can be achieved through standard esterification protocols. nih.govmdpi.comgoogle.com These ester derivatives are valuable as intermediates in further synthetic transformations or as prodrugs in pharmaceutical contexts. nih.govmdpi.comnih.gov From a materials science perspective, converting the carboxylic acid to an ester alters its coordinating ability, as the ester oxygen is a much weaker Lewis base than the deprotonated carboxylate group.

Varying the Linker Length by synthesizing analogues such as 2-(2-methyltetrazol-5-yl)propionate or butanoate introduces greater flexibility and changes the spatial relationship between the tetrazole and carboxylate coordinating groups. This can lead to the formation of different coordination polymer architectures with larger pore sizes or different network topologies.

The table below illustrates the impact of these modifications.

| Modification | Compound Type | Key Structural Change | Impact on Coordination Potential |

| Esterification | Methyl 2-(2-methyltetrazol-5-yl)acetate | -COOH to -COOCH₃ | Eliminates the primary carboxylate coordination site; potential for weak coordination via carbonyl oxygen. |

| Ethyl 2-(2-methyltetrazol-5-yl)acetate | -COOH to -COOCH₂CH₃ | Similar to methyl ester, with increased lipophilicity. | |

| Linker Homologation | 2-(2-methyltetrazol-5-yl)propionate | -CH₂- linker to -CH₂CH₂- | Increased flexibility; allows for bridging more distant metal centers; may favor formation of macrocyclic structures. |

Impact of Counterion Variations on Compound Properties and Coordination Behavior

Replacing the potassium (K⁺) counterion with other metal ions is the most direct way to explore the coordination chemistry of the 2-(2-methyltetrazol-5-yl)acetate anion, which acts as a versatile ligand. Tetrazole derivatives are well-known for their ability to coordinate with a wide variety of metal ions through the nitrogen atoms of the heterocyclic ring. arkat-usa.orgresearchgate.netulisboa.pt The combination of the tetrazole ring and the carboxylate group allows the anion to act as a multidentate ligand, capable of forming mononuclear complexes or bridging metal centers to create extended one-, two-, or three-dimensional coordination polymers. arkat-usa.org

The choice of the metal ion (counterion) and its preferred coordination geometry profoundly influences the final structure. mdpi.com For instance, transition metals like Zn(II), Cu(II), Co(II), and Mn(II) readily form complexes with tetrazole-carboxylate ligands. nih.govmdpi.comresearchgate.net The coordination can occur through one or more nitrogen atoms of the tetrazole ring and one or both oxygen atoms of the carboxylate group. This versatility leads to various coordination modes, including monodentate, chelating, and bridging fashions.

The resulting structures and properties are diverse, as summarized in the table below based on known behaviors of similar tetrazole-carboxylate ligands.

| Metal Counterion (Mⁿ⁺) | Typical Coordination Number | Resulting Structure Type | Potential Properties |

| Na⁺, K⁺ (Alkali Metals) | 4-6 | Often forms simple salts or ionic lattices. | High solubility in polar solvents. |

| Mg²⁺, Ca²⁺ (Alkaline Earth) | 6 | Can form 1D or 2D coordination polymers. researchgate.net | Moderate thermal stability. |

| Cu²⁺ | 4-6 | Diverse structures from discrete molecules to 3D frameworks; subject to Jahn-Teller distortion. ulisboa.pt | Interesting magnetic and catalytic properties. |

| Zn²⁺, Cd²⁺ | 4, 6 | Often forms stable, predictable coordination polymers (1D, 2D, 3D). arkat-usa.org | Luminescence, potential for porosity. |

| Fe²⁺/³⁺, Co²⁺, Ni²⁺ | 6 | Typically forms octahedral complexes, leading to 2D or 3D networks. mdpi.com | Magnetic, catalytic, and colorimetric properties. nih.gov |

| Lanthanides (e.g., Dy³⁺, Pr³⁺) | 7-9 | High coordination numbers lead to complex 3D networks. researchgate.net | Luminescence and magnetic properties. |

The anion's ability to adopt different conformations and coordination modes makes it a powerful building block in crystal engineering, where the metal ion dictates the dimensionality and topology of the resulting supramolecular assembly. mdpi.com

Establishing Structure-Performance Relationships in Applied Fields (e.g., Thermal Stability, Catalytic Activity, Coordination Affinity)

The structural variations discussed in the previous sections directly translate to different performance characteristics in applied fields. By correlating structural features with properties like thermal stability and catalytic activity, rational design of functional materials becomes possible.

Thermal Stability: The thermal stability of metal-organic compounds is often linked to the strength of the metal-ligand coordination bonds and the dimensionality of the structure. mdpi.com Three-dimensional coordination polymers generally exhibit higher thermal stability than 1D or 2D structures due to the robust, interconnected network that requires more energy to decompose. rsc.org For complexes formed with the 2-(2-methyltetrazol-5-yl)acetate ligand, stability would be expected to increase with stronger metal-ligand bonds (e.g., moving from alkali metals to transition metals) and with the formation of higher-dimensional networks.

| Complex Type (Hypothetical) | Dimensionality | Expected Relative Thermal Stability | Rationale |

| K[C₄H₅N₄O₂] | 0D (Salt) | Low | Ionic bonds, no extended covalent/coordination network. |

| [Cu(C₄H₅N₄O₂)₂]n | 1D Chain | Moderate | Coordination bonds provide stability, but chain structure is less robust than a 3D network. |

| [Zn₂(C₄H₅N₄O₂)₄]n | 3D Framework | High | Strong coordination bonds and a fully interconnected 3D structure enhance thermal robustness. mdpi.comrsc.org |

The table below shows representative data for how different metal-organic compounds can catalyze the thermal decomposition of AP, illustrating a key structure-performance relationship.

| Catalyst | AP Decomposition Peak Temp. (°C) | Lowering of Peak Temp. (°C) | Reference |

| Pure AP | ~430-440 | - | rsc.orgrsc.org |

| [Bi(tza)(C₂O₄)(H₂O)]n | 321.4 | ~115 | rsc.org |

| [Fe₃O(tza)₆(H₂O)₃]NO₃ | 295.1 | ~140 | rsc.org |

| Energetic Bimetallic Complex (BMEP-1) | 302.6 | ~135 | rsc.org |

*tza = tetrazole-1-acetate

This data demonstrates that iron- and bismuth-based tetrazole-acetate complexes can significantly enhance the decomposition of AP, a performance characteristic directly tied to the chemical nature of the metallic node and the structure of the coordination compound.

Future Research Directions and Interdisciplinary Prospects

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

For Potassium;2-(2-methyltetrazol-5-yl)acetate, ML models could be trained on spectroscopic data from related tetrazole compounds to predict its chemical behavior under various conditions. cam.ac.uk This data-driven approach can help identify optimal synthesis pathways, predict reaction outcomes, and screen for potential applications with greater speed and accuracy than traditional trial-and-error methods. By leveraging AI, researchers can uncover non-intuitive structure-property relationships, guiding the design of new derivatives with tailored functionalities.

Table 1: Potential Machine Learning Applications in the Study of Potassium;2-(2-methyltetrazol-5-yl)acetate

| Application Area | Machine Learning Model | Input Data | Predicted Output |

| Synthesis Optimization | Recurrent Neural Network (RNN) | Reactant concentrations, temperature, catalyst | Reaction yield and purity |

| Property Prediction | Graph Convolutional Network (GCN) | Molecular structure | Electronic properties, solubility |

| Application Screening | Support Vector Machine (SVM) | Chemical descriptors | Potential for energy storage |

High-Throughput Experimentation in Synthesis and Screening Paradigms

High-throughput experimentation (HTE) offers a powerful paradigm for accelerating the synthesis and screening of Potassium;2-(2-methyltetrazol-5-yl)acetate and its derivatives. By automating and parallelizing experiments, researchers can rapidly evaluate a large number of reaction conditions or compound variations. cam.ac.uk

In the context of synthesis, HTE can be employed to quickly identify the optimal conditions for producing Potassium;2-(2-methyltetrazol-5-yl)acetate with high yield and purity. This involves systematically varying parameters such as temperature, solvent, and catalyst concentration. For screening, HTE can be used to test the compound's performance in various applications, such as its ability to act as a corrosion inhibitor or its electrochemical properties for energy storage. The combination of HTE with machine learning can create a closed-loop system where the results of experiments are used to train predictive models, which in turn suggest new experiments to perform. cam.ac.uk

Advanced In-Situ Spectroscopic Monitoring of Reactions

Understanding the reaction mechanisms involved in the synthesis and transformation of Potassium;2-(2-methyltetrazol-5-yl)acetate is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions as they occur. researchgate.net

Exploration of Novel Sustainable Applications

The unique chemical structure of tetrazole-containing compounds suggests that Potassium;2-(2-methyltetrazol-5-yl)acetate could have a range of novel sustainable applications, particularly in the fields of energy storage and environmental remediation.

Energy Storage: Tetrazole derivatives are being investigated for their potential use in energy storage devices. The nitrogen-rich tetrazole ring can participate in electrochemical reactions, making it a candidate for use in battery electrodes or as a component of electrolytes. Research into Potassium;2-(2-methyltetrazol-5-yl)acetate could focus on its electrochemical stability, ion conductivity, and charge storage capacity.

Environmental Remediation: Certain functionalized tetrazoles have shown promise as corrosion inhibitors. The potential for Potassium;2-(2-methyltetrazol-5-yl)acetate to adsorb onto metal surfaces and protect them from corrosion could be explored. Additionally, the chelating properties of the tetrazole ring could be leveraged for the removal of heavy metal ions from contaminated water.

Table 2: Potential Sustainable Applications and Relevant Properties of Potassium;2-(2-methyltetrazol-5-yl)acetate

| Application | Key Property to Investigate | Potential Benefit |

| Energy Storage | Electrochemical stability, Ionic conductivity | Development of new battery materials |

| Environmental Remediation | Adsorption on metal surfaces, Chelating ability | Non-toxic corrosion inhibitors, Heavy metal removal |

Theoretical Advancements in Predicting Compound Behavior and Reactivity

Theoretical and computational chemistry provides a powerful lens through which to predict the behavior and reactivity of Potassium;2-(2-methyltetrazol-5-yl)acetate. Density Functional Theory (DFT) calculations, for instance, can be used to determine the electronic structure, molecular geometry, and vibrational frequencies of the compound.

These theoretical insights can help to rationalize experimental observations and guide the design of new experiments. For example, DFT calculations could predict the most likely sites for chemical reactions to occur on the molecule, or to understand the nature of its interactions with other molecules or surfaces. By combining theoretical predictions with experimental validation, a deeper and more comprehensive understanding of the chemical properties of Potassium;2-(2-methyltetrazol-5-yl)acetate can be achieved. This synergy between theory and experiment is essential for accelerating the discovery of new applications for this promising compound.

Q & A

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. half-life) be resolved?

- Methodology : Cross-validate data using complementary techniques. For instance, combine in vivo rat studies (plasma concentration-time curves) with in vitro metabolic stability assays (e.g., liver microsomes). Use compartmental modeling (non-linear regression) to reconcile discrepancies in parameters like and .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Methodology :

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol to reduce side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature Control : Maintain temperatures below 80°C to prevent tetrazole ring decomposition .

Q. How can metabolites of this compound be identified in biological systems?

- Methodology : Administer the compound to model organisms (e.g., rats) and collect blood/urine samples. Use LC-MS/MS with electrospray ionization (ESI) in positive/negative modes to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .

Q. What computational approaches predict its interaction with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from SC-XRD) and target protein active sites (e.g., antioxidant enzymes). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability .

Q. How does the compound’s stability vary under physiological conditions?

- Methodology : Conduct stress testing by incubating the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC and identify breakdown products (e.g., free tetrazole or acetate ions) .

Notes

- Structural Refinement : SHELX programs are preferred for resolving ambiguities in hydrogen bonding or disorder in crystal lattices .

- Metabolite Identification : Always include negative controls (e.g., blank plasma) to distinguish endogenous compounds from metabolites .

- Data Reproducibility : Replicate pharmacokinetic experiments with ≥6 animals per group to ensure statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.